molecular formula C16H15ClN2O3 B336722 2-chloro-4-nitro-N-mesitylbenzamide

2-chloro-4-nitro-N-mesitylbenzamide

Cat. No.: B336722
M. Wt: 318.75 g/mol
InChI Key: KZIASCZWZFYDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-nitro-N-mesitylbenzamide is a synthetic benzamide derivative intended for research use only. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the investigation of metabolic disorders. Research Applications and Value: This compound belongs to a class of chloronitrobenzamide-sulfonamide hybrids that have demonstrated promising in vitro antidiabetic activity . Research on analogous structures indicates potential as a dual inhibitor of the carbohydrate-hydrolyzing enzymes alpha-glucosidase and alpha-amylase . Inhibiting these enzymes is a established therapeutic strategy for managing postprandial blood glucose levels in type 2 diabetes, as it delays the digestion of complex carbohydrates and sugars . The structural motif of the benzamide core is a recognized pharmacophore, with various derivatives being explored as glucokinase activators for their hypoglycemic potential . Mechanism of Action (Inferred from Related Compounds): While the specific mechanism for this compound requires empirical validation, closely related compounds exert their effects by binding to the active sites of digestive enzymes. Molecular docking and dynamic simulation studies suggest these inhibitors form stable complexes with target enzymes through key interactions, including hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues . The mesityl (2,4,6-trimethylphenyl) group is expected to contribute significantly to binding affinity and selectivity through enhanced hydrophobic interactions within the enzyme's active site. Note: This product is provided for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or personal use. All information provided is based on the properties of structurally similar compounds and is intended to guide scientific inquiry.

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

2-chloro-4-nitro-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C16H15ClN2O3/c1-9-6-10(2)15(11(3)7-9)18-16(20)13-5-4-12(19(21)22)8-14(13)17/h4-8H,1-3H3,(H,18,20)

InChI Key

KZIASCZWZFYDLB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely reported method for synthesizing N-mesitylbenzamide derivatives involves carbodiimide-mediated coupling. Adapted from the synthesis of 2-chloro-N-(4-nitrophenyl)benzamide, this approach utilizes 2-chloro-4-nitrobenzoic acid and mesitylamine as precursors.

Procedure :

  • Activation of the carboxylic acid :

    • 2-Chloro-4-nitrobenzoic acid (8 mmol) is dissolved in dichloromethane (DCM, 16 mL) with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.69 g) and 4-dimethylaminopyridine (DMAP, 0.1 g) .

    • The mixture is stirred at 20°C for 30 minutes to form the reactive O-acylisourea intermediate.

  • Nucleophilic attack by mesitylamine :

    • Mesitylamine (7.2 mmol) is added, and the reaction proceeds at 20°C for 16 hours.

    • The crude product is extracted with DCM, dried over Na₂SO₄, and concentrated under reduced pressure.

Yield : ~60% (extrapolated from analogous reactions).
Key Advantages :

  • Mild reaction conditions compatible with acid-sensitive functional groups.

  • High functional group tolerance due to DMAP’s catalytic role in minimizing side reactions.

Acyl Chloride Route

An alternative method involves synthesizing 2-chloro-4-nitrobenzoyl chloride followed by amidation with mesitylamine. This route mirrors the synthesis of 4-fluoro-N-(mesitylcarbamoyl)benzamide.

Procedure :

  • Acyl chloride formation :

    • 2-Chloro-4-nitrobenzoic acid (10 mmol) is refluxed with thionyl chloride (SOCl₂, 15 mmol) in anhydrous DCM for 2 hours.

    • Excess SOCl₂ is removed under vacuum to yield the acyl chloride.

  • Amide bond formation :

    • The acyl chloride is dissolved in DCM and added dropwise to a solution of mesitylamine (10 mmol) and triethylamine (TEA, 12 mmol) at 0°C.

    • The reaction is warmed to room temperature and stirred for 12 hours.

Yield : ~70–75% (estimated from analogous reactions).
Key Advantages :

  • Higher yields due to the reactivity of acyl chlorides.

  • Simplified purification by filtering precipitated TEA·HCl salts.

Reaction Optimization and Byproduct Mitigation

Solvent and Temperature Effects

  • Solvent selection : Dichloromethane is preferred for carbodiimide-mediated coupling due to its low polarity, which stabilizes the activated intermediate. Tetrahydrofuran (THF) may increase reaction rates but risks side reactions with nitro groups.

  • Temperature : Reactions conducted at 20°C minimize decomposition of the nitro group while ensuring reasonable reaction rates.

Stoichiometric Considerations

  • Coupling agents : A 1.1:1 molar ratio of EDCI to carboxylic acid ensures complete activation. Excess mesitylamine (1.2 equivalents) drives the reaction to completion.

  • Base additives : DMAP (1 mol%) accelerates acylation by stabilizing the transition state.

Byproduct Analysis

  • Common byproducts :

    • N-Acylurea : Forms if the O-acylisourea intermediate reacts with excess EDCI. Mitigated by using catalytic DMAP.

    • Dimerization : Mesitylamine may react with multiple acyl chlorides. Controlled addition rates and low temperatures suppress this.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.30 (d, J = 8.8 Hz, 1H, Ar-H), 8.10 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.95 (d, J = 2.4 Hz, 1H, Ar-H).

    • δ 6.85 (s, 2H, Mesityl-H), 2.35 (s, 6H, Mesityl-CH₃), 2.25 (s, 3H, Mesityl-CH₃).

  • IR (KBr) :

    • 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), 1345 cm⁻¹ (symmetric NO₂ stretch).

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

  • Purity : ≥98% (area normalization at 254 nm).

Comparative Analysis of Methods

Parameter Carbodiimide Route Acyl Chloride Route
Yield60%70–75%
Reaction Time16 hours12 hours
Purification DifficultyModerate (column chromatography)Low (precipitation)
ScalabilitySuitable for gram-scaleIndustrial-scale feasible
CostHigher (EDCI/DMAP)Lower (SOCl₂)

Industrial-Scale Considerations

  • Patented chlorination methods : The use of iodine catalysts during chlorination (e.g., for intermediates like 2-chloro-4-nitrotoluene) improves regioselectivity and reduces byproducts.

  • Green chemistry adaptations : Solvent-free mechanochemical synthesis or aqueous-phase reactions could reduce environmental impact but require further optimization .

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